6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine
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Overview
Description
6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a thiazole ring fused with a benzene ring, along with ethyl and methyl substituents. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine typically involves the reaction of 2-aminobenzothiazole with ethyl and methyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzothiazoles
Scientific Research Applications
6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure. It is also used in the manufacture of organic electronic materials.
Mechanism of Action
The mechanism of action of 6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), leading to anti-inflammatory effects. The compound can also bind to DNA, interfering with the replication process, which is a potential mechanism for its anticancer activity. Molecular docking studies have shown that it can fit into the active sites of various proteins, modulating their function.
Comparison with Similar Compounds
6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Lacks the ethyl and methyl substituents, making it less hydrophobic and potentially less bioactive.
3-ethyl-2-methylbenzothiazolium iodide: Contains an iodide ion, which can enhance its reactivity and solubility in polar solvents.
6-methyl-2(3H)-benzothiazolone: Similar structure but with a different functional group, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-ethyl-3-methyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-3-7-4-5-8-9(6-7)13-10(11)12(8)2/h4-6,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRMERCDBUIZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=N)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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